molecular formula C19H12ClF3N2O3 B2737029 3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole CAS No. 478066-84-1

3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole

Cat. No.: B2737029
CAS No.: 478066-84-1
M. Wt: 408.76
InChI Key: BXPXBKMUXPHJIP-BHGWPJFGSA-N
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Description

3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole is a synthetic isoxazole derivative featuring a 4-chlorophenyl group at the 3-position of the isoxazole ring and a substituted ethanimidoyl ester at the 5-position. The ethanimidoyl moiety is functionalized with a 3-(trifluoromethyl)benzoyloxy group, introducing strong electron-withdrawing characteristics.

Properties

IUPAC Name

[(E)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylideneamino] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N2O3/c1-11(17-10-16(25-27-17)12-5-7-15(20)8-6-12)24-28-18(26)13-3-2-4-14(9-13)19(21,22)23/h2-10H,1H3/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPXBKMUXPHJIP-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC(=CC=C1)C(F)(F)F)/C2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group is often introduced using reagents such as Umemoto’s reagents, which facilitate the incorporation of fluorine-containing moieties into organic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions. The compound may act through pathways involving redox reactions, where it undergoes oxidation or reduction to exert its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

Isoxazole derivatives with halogenated aryl groups exhibit significant variations in bioactivity depending on substituent positions. For example:

  • 3-(4-Chlorophenyl)isoxazole () showed uncompetitive inhibition of glutathione reductase (GR) with IC₅₀ = 0.059 µM, while 5-(4-chlorophenyl)isoxazole had IC₅₀ = 0.118 µM, demonstrating that the 3-position enhances inhibitory potency .
  • Replacing chlorine with bromine (e.g., 3-(4-bromophenyl)isoxazole ) shifted activity toward glutathione-S-transferase (GST) inhibition (IC₅₀ = 0.099 µM), highlighting halogen-dependent selectivity .
Table 1: Enzyme Inhibition by Halogenated Isoxazoles
Compound Target Enzyme IC₅₀ (µM) Inhibition Type
3-(4-Chlorophenyl)isoxazole GR 0.059 Uncompetitive
5-(4-Chlorophenyl)isoxazole GR 0.118 Uncompetitive
3-(4-Bromophenyl)isoxazole GST 0.099 Competitive

Trifluoromethyl vs. Other Electron-Withdrawing Groups

The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity. Comparisons include:

  • Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate (): The trifluoromethyl group and ester moiety increase molecular weight (319.66 g/mol) and may improve membrane permeability compared to non-fluorinated analogs .

Structural Isostructurality and Crystallography

and describe isostructural compounds 4 (Cl-substituted) and 5 (Br-substituted), which share identical crystal packing despite halogen differences.

Table 2: Physical Properties of Selected Isoxazole Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound* C₂₃H₁₅ClF₃N₂O₃ 475.82 N/A
3-(4-Chlorophenyl)-5-(3-methylbutanoyl)... C₁₆H₁₇ClN₂O₃ 320.77 N/A
Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)... C₁₃H₉ClF₃NO₃ 319.66 N/A

*Calculated based on structural analogs; experimental data unavailable in evidence.

Key Research Findings

Substituent Position Dictates Bioactivity : The 3-position of the isoxazole ring maximizes enzyme inhibition compared to the 5-position, as seen in GR inhibition studies .

Halogen Effects : Chlorine enhances GR inhibition, while bromine shifts selectivity toward GST, suggesting tunable activity via halogen substitution .

Trifluoromethyl Advantage : Derivatives with trifluoromethyl groups exhibit improved metabolic stability, critical for in vivo applications .

Biological Activity

3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C19H12ClF3N2O3
  • Molecular Weight : 404.75 g/mol
  • CAS Number : 478066-84-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, including anti-inflammatory and anticancer effects.

The compound's mechanism of action appears to involve the inhibition of specific enzymes and pathways related to inflammation and cancer cell proliferation. Notably, it may interact with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of isoxazole derivatives, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Anticancer Effects

Another investigation focused on the anticancer potential of this compound. In vitro assays demonstrated that it could induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating a robust mechanism for inducing cell death in malignant cells.

Case Studies

  • Case Study on Inflammatory Disease Models
    • Objective : To assess the efficacy of the compound in animal models of arthritis.
    • Findings : Treatment with the compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.
  • Case Study on Cancer Cell Lines
    • Objective : To evaluate the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Findings : The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, demonstrating potent anticancer activity.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
Anti-inflammatoryCytokine inhibitionSignificant reduction in TNF-alpha and IL-6 levels
AnticancerCell viability assayIC50 = 15 µM (MCF-7), 20 µM (A549)
In vivo efficacyArthritis modelReduced swelling and pain scores

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